4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclopentylbenzamide
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Overview
Description
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOPENTYLBENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a chloro and nitro group, linked to a benzamide moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOPENTYLBENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Substituents: The chloro and nitro groups are introduced via electrophilic aromatic substitution reactions.
Linking to Benzamide: The pyrazole derivative is then reacted with benzyl chloride to form the methylene bridge, followed by coupling with cyclopentylamine to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOPENTYLBENZAMIDE undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, amines, thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-[(4-AMINO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOPENTYLBENZAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and cyclopentylamine.
Scientific Research Applications
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOPENTYLBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOPENTYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-NITRO-1H-PYRAZOLE: Shares the pyrazole core but lacks the benzamide moiety.
N-CYCLOPENTYLBENZAMIDE: Contains the benzamide structure but lacks the pyrazole ring.
Uniqueness
4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-CYCLOPENTYLBENZAMIDE is unique due to the combination of the pyrazole ring with specific substituents and the benzamide moiety, which imparts distinct chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C16H17ClN4O3 |
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Molecular Weight |
348.78 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-N-cyclopentylbenzamide |
InChI |
InChI=1S/C16H17ClN4O3/c17-14-10-20(19-15(14)21(23)24)9-11-5-7-12(8-6-11)16(22)18-13-3-1-2-4-13/h5-8,10,13H,1-4,9H2,(H,18,22) |
InChI Key |
JBPXFQMRAQULOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C(=N3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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